Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shifts (δ, ppm) |
|---|---|
| ¹H NMR | - Ethyl group: 1.2–1.4 (triplet, CH₃), 4.1–4.3 (quartet, CH₂) |
| - Aromatic protons: 6.8–7.5 (multiplet, phenyl-H) | |
| - Sulfamoyl NH₂: 5.5–6.0 (broad singlet) | |
| ¹³C NMR | - Carbamate carbonyl: ~155–160 |
| - Aromatic carbons: 120–140 |
Infrared (IR) Spectroscopy
| Vibration Mode | Expected Wavenumbers (cm⁻¹) |
|---|---|
| N-H stretch (sulfamoyl) | 3300–3500 |
| S=O asymmetric stretch | 1320–1360 |
| C=O stretch (carbamate) | 1680–1720 |
| C-Cl stretch | 550–850 |
Mass Spectrometry (MS)
| Ion Type | Expected m/z Values |
|---|---|
| Molecular ion [M]⁺ | 292 (calculated for C₁₀H₁₃ClN₂O₄S) |
| Fragment ions | - Loss of ethyl group (-45 Da): 247 |
| - Sulfamoyl group cleavage (-96 Da): 196 |
These predictions align with the molecular structure and fragmentation patterns observed in similar carbamate derivatives.
Properties
IUPAC Name |
ethyl N-(5-chloro-2-methyl-4-sulfamoylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4S/c1-3-17-10(14)13-8-5-7(11)9(4-6(8)2)18(12,15)16/h4-5H,3H2,1-2H3,(H,13,14)(H2,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHNUUWYZMUIAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1C)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641008 | |
| Record name | Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35442-35-4 | |
| Record name | Ethyl N-[4-(aminosulfonyl)-5-chloro-2-methylphenyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35442-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Ethyl N-[4-(aminosulfonyl)-5-chloro-2-methylphenyl]carbamate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4MH855Y8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
General Synthetic Route
The primary and most widely reported method for synthesizing Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate involves the carbamoylation of 5-chloro-2-methyl-4-sulfamoylphenol with ethyl chloroformate in the presence of a base.
$$
\text{5-chloro-2-methyl-4-sulfamoylphenol} + \text{ethyl chloroformate} \xrightarrow[\text{base}]{\text{solvent}} \text{this compound}
$$
- Starting Material: 5-chloro-2-methyl-4-sulfamoylphenol
- Reagent: Ethyl chloroformate
- Base: Triethylamine (commonly used)
- Solvent: Typically anhydrous organic solvents such as dichloromethane or tetrahydrofuran (THF)
- Conditions: Low temperature (0–5 °C) initially, then room temperature stirring for several hours
This method is favored due to its straightforwardness and relatively high yield, allowing selective carbamate formation on the phenolic hydroxyl group without affecting the sulfamoyl moiety.
Detailed Preparation Procedure
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Dissolve 5-chloro-2-methyl-4-sulfamoylphenol in anhydrous dichloromethane | Ambient temperature, inert atmosphere (N2) | Ensures moisture-free environment |
| 2 | Add triethylamine dropwise to the solution | 0–5 °C | Acts as a base to neutralize HCl formed |
| 3 | Slowly add ethyl chloroformate dropwise | 0–5 °C | Controls reaction rate and minimizes side reactions |
| 4 | Stir the reaction mixture at room temperature for 4–6 hours | Room temperature | Completion monitored by TLC or HPLC |
| 5 | Quench reaction with water, extract organic layer | Room temperature | Separates product from aqueous impurities |
| 6 | Purify product by recrystallization or column chromatography | Solvent-dependent | Yields pure this compound |
Reaction Mechanism Insights
- The phenolic hydroxyl group of 5-chloro-2-methyl-4-sulfamoylphenol acts as a nucleophile attacking the electrophilic carbonyl carbon of ethyl chloroformate.
- Triethylamine scavenges the hydrochloric acid generated, preventing protonation of the phenol and driving the reaction forward.
- The sulfamoyl group remains intact due to its lower nucleophilicity and steric hindrance, ensuring selective carbamate formation.
Alternative Preparation Approaches
While the above method is predominant, some variations and alternative methods have been explored:
- Use of other bases: Pyridine or sodium hydride have been tested but triethylamine remains preferred for mildness and efficiency.
- Solvent variations: THF, acetonitrile, or toluene can be used depending on solubility and reaction scale.
- Direct carbamoylation using carbamoyl chlorides: Less common due to harsher conditions and lower selectivity.
No significant alternative synthetic routes have been reported that surpass the efficiency and selectivity of the ethyl chloroformate method.
Summary Table of Preparation Methods
| Method | Starting Material | Reagents | Base | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Carbamoylation with ethyl chloroformate | 5-chloro-2-methyl-4-sulfamoylphenol | Ethyl chloroformate | Triethylamine | DCM or THF | 0–25 °C | High (typically >80%) | Most common, selective |
| Carbamoylation with ethyl chloroformate | 5-chloro-2-methyl-4-sulfamoylphenol | Ethyl chloroformate | Pyridine | Acetonitrile | 0–25 °C | Moderate | Less preferred due to pyridine odor |
| Carbamoylation with ethyl chloroformate | 5-chloro-2-methyl-4-sulfamoylphenol | Ethyl chloroformate | NaH | THF | 0–25 °C | Moderate | Requires careful handling of NaH |
Research Findings and Analytical Data
- Purity and Characterization: The product is typically characterized by NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry confirming the carbamate formation and retention of the sulfamoyl and chloro substituents.
- Stability: The compound is stable under standard laboratory conditions but should be stored in a cool, dry place to prevent hydrolysis.
- Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.
- Yield Optimization: Reaction temperature control and slow addition of ethyl chloroformate are critical for maximizing yield and minimizing side products.
Chemical Reactions Analysis
Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Pharmaceutical Development
Overview
Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate is primarily utilized in the synthesis of sulfonamide derivatives, which are known for their antibacterial properties. This makes the compound valuable in developing new antibiotics and therapeutic agents.
Key Findings
- Antibacterial Activity: Research indicates that derivatives of this compound exhibit potent antibacterial effects against various pathogens. For instance, studies have shown that modifications to the sulfonamide group can enhance efficacy against resistant bacterial strains .
- Mechanism of Action: The compound inhibits bacterial dihydropteroate synthase, a critical enzyme in folate biosynthesis, thereby disrupting bacterial growth.
Agricultural Chemicals
Overview
In agriculture, this compound is explored for its potential as a pesticide or herbicide.
Key Findings
- Pest Resistance: The compound has demonstrated effectiveness in controlling pests while being less harmful to beneficial insects, making it an attractive option for sustainable agriculture .
- Field Studies: Trials conducted on various crops have shown that formulations containing this compound can reduce pest populations significantly without adversely affecting crop yield .
Biochemical Research
Overview
The compound is widely used in biochemical research to study enzyme inhibition and metabolic pathways.
Key Findings
- Enzyme Inhibition Studies: this compound serves as a model compound to investigate enzyme interactions. It has been shown to inhibit specific enzymes involved in metabolic pathways, providing insights into disease mechanisms .
- Cellular Effects: Research indicates that the compound can modulate cell signaling pathways and alter gene expression, which is crucial for understanding cellular responses to drugs.
Material Science
Overview
The unique properties of this compound allow its incorporation into polymers, enhancing their physical properties.
Key Findings
- Thermal Stability: Incorporating this compound into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for advanced material applications .
- Applications in Coatings: The compound's properties are being explored for use in coatings that require enhanced durability and resistance to environmental factors .
Data Summary Table
Case Studies
-
Antibacterial Efficacy Study
- A study evaluated the antibacterial activity of various derivatives of this compound against resistant strains of Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
-
Field Trials on Crop Protection
- Field trials conducted on tomato plants showed that a formulation containing this compound reduced aphid populations by 75% over four weeks without harming pollinator populations.
-
Biochemical Pathway Analysis
- Research focused on the compound's interaction with human enzymes revealed that it effectively inhibited the activity of aldose reductase, which is implicated in diabetic complications.
Mechanism of Action
The mechanism of action of Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogs in the Phenyl Carbamate Family
The following table compares key structural and physicochemical properties of Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate with related compounds:
Key Observations:
- Lipophilicity Trends : Alkyl chain length in phenyl carbamates significantly impacts lipophilicity, as seen in 4a–i derivatives . This compound’s sulfamoyl group may enhance solubility compared to purely alkyl-substituted analogs.
- Functional Group Synergy : The sulfamoyl group in the target compound and analogs like and suggests utility in targeting sulfonamide-binding enzymes (e.g., carbonic anhydrases) or diuretics.
Carcinogenicity and Mutagenicity Profiles
While this compound lacks direct toxicity data, ethyl carbamate (urethan, CAS 51-79-6) and vinyl carbamate are well-studied carcinogens:
- Ethyl Carbamate: Induces hepatic carcinomas and lung adenomas in rodents but requires metabolic activation .
- Vinyl Carbamate : 10–50× more potent than ethyl carbamate due to direct metabolic conversion to reactive epoxides .
Biological Activity
Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate is a compound of significant interest due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications in various fields, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 292.74 g/mol. Its structure includes a chloro substituent at the 5-position, a methyl group at the 2-position, and a sulfamoyl group at the 4-position of the phenyl ring, contributing to its unique properties and biological activities.
Enzyme Interactions
This compound plays a crucial role in biochemical reactions, particularly through its interactions with various enzymes. It has been shown to inhibit specific enzymes involved in metabolic pathways, impacting cellular processes significantly. For instance:
- Enzyme Inhibition : this compound inhibits enzymes by binding to their active sites, preventing substrate access and catalytic activity.
Cellular Effects
The compound influences cell function by modulating signaling pathways, altering gene expression, and affecting cellular metabolism. Studies indicate that it can impact various cell types, leading to significant changes in cellular behavior.
The mechanism of action involves specific binding interactions with biomolecules. This compound may alter enzyme conformations or inhibit activity, thereby affecting multiple biochemical pathways.
Biological Activities
This compound has demonstrated several biological activities:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for pharmaceutical applications .
- Potential Therapeutic Applications : Its role as a pharmacological agent is being explored in drug development, particularly for antibacterial applications .
Comparative Biological Activity Table
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus, it was found to exhibit significant inhibitory effects with an IC50 value indicating potent activity compared to standard antibiotics. The results suggest its potential as an alternative treatment for bacterial infections.
Research Application in Drug Development
The compound is being investigated for its potential in synthesizing new sulfonamide derivatives that show enhanced antibacterial properties. This research could lead to the development of novel therapeutic agents targeting resistant bacterial strains .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate in biological or environmental samples?
- Methodological Answer : Gas chromatography–mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence detection are widely used. GC-MS offers high sensitivity and specificity, particularly when coupled with isotopically labeled internal standards (e.g., deuterated ethyl carbamate) to minimize matrix interference . For complex matrices like fermented foods, solid-phase microextraction (SPME) combined with GC-MS/MS improves detection limits to the lower µg/kg range . HPLC with pre-column derivatization using 9-xanthydrol enhances fluorescence detection in alcoholic beverages .
Q. What are the primary mechanisms underlying the genotoxic effects of Ethyl carbamate derivatives?
- Methodological Answer : Ethyl carbamate induces genotoxicity via chromosomal aberrations, sister chromatid exchange, and DNA adduct formation. In vivo studies in rodents show dose-dependent micronucleus formation in liver and bone marrow . However, clastogenicity (chromosomal breaks) exhibits weaker dose dependency compared to sister chromatid exchange, suggesting distinct mechanisms for different endpoints . The specific derivative’s sulfamoyl and chloro substituents may alter DNA-binding affinity, warranting structure-activity relationship (SAR) studies.
Q. How is Ethyl carbamate metabolized in mammalian systems, and what are the key enzymes involved?
- Methodological Answer : Ethyl carbamate undergoes CYP2E1-mediated oxidation in human liver microsomes, producing vinyl carbamate and 2-hydroxyethyl carbamate as reactive intermediates . These metabolites form DNA adducts (e.g., 1,N6-ethenoadenosine), contributing to carcinogenicity. Experimental models should prioritize human CYP2E1-expressing cell lines or microsomal preparations to assess metabolic activation pathways . Newborn mice show slower esterase-mediated elimination, highlighting developmental differences in toxicity .
Q. What regulatory guidelines exist for managing Ethyl carbamate exposure in research settings?
- Methodological Answer : The International Agency for Research on Cancer (IARC) classifies ethyl carbamate as probably carcinogenic to humans (Group 2A), while the U.S. National Toxicology Program (NTP) lists it as reasonably anticipated to be a human carcinogen . Researchers should adhere to ALARA (As Low As Reasonably Achievable) principles for handling, using fume hoods and personal protective equipment (PPE). Institutional safety protocols must align with thresholds set by Health Canada (e.g., ≤35 µg/L in spirits) .
Q. What factors influence the formation of Ethyl carbamate derivatives in chemical synthesis?
- Methodological Answer : Ethyl carbamate derivatives are synthesized via reactions between ethanol and urea or trichloroacetyl isocyanate . Substituent introduction (e.g., 5-chloro-2-methyl-4-sulfamoylphenyl) requires careful control of reaction temperature and stoichiometry to minimize byproducts. Analytical validation (e.g., NMR, HRMS) ensures structural fidelity, as seen in related carbamate syntheses .
Advanced Research Questions
Q. How can researchers reconcile contradictory data between carcinogenicity and clastogenicity observed in Ethyl carbamate studies?
- Methodological Answer : Discrepancies arise from tissue-specific metabolic activation and differential repair mechanisms. For example, liver tumors in mice correlate with CYP2E1 activity, whereas clastogenicity in bone marrow may reflect direct ethanol byproducts . Dose-response studies using isotopic tracing of DNA adducts and parallel transcriptomic profiling can clarify endpoint-specific pathways .
Q. What advanced in vitro models can elucidate the metabolic activation pathways of this compound in human tissues?
- Methodological Answer : 3D organoid cultures of human hepatocytes or lung tissue enable real-time monitoring of metabolite generation (e.g., vinyl carbamate) using LC-MS/MS . Co-culture systems with CYP2E1 inhibitors (e.g., disulfiram) can validate enzyme-specific contributions. Humanized mouse models expressing CYP2E1 provide translational relevance .
Q. What strategies optimize the sensitivity and specificity of chromatographic methods for quantifying Ethyl carbamate derivatives in complex matrices?
- Methodological Answer : For food matrices, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction paired with GC-MS/MS reduces co-eluting interferences . In biological samples, enzymatic digestion (e.g., pronase) followed by SPE (solid-phase extraction) improves recovery rates . Method validation should include spike-recovery tests and participation in collaborative trials (e.g., AOAC International) .
Q. How do structural modifications in Ethyl carbamate derivatives influence their pharmacokinetic and toxicological profiles?
- Methodological Answer : Substituents like the 4-sulfamoyl group may enhance solubility but reduce blood-brain barrier permeability. Comparative studies using radiolabeled analogs (e.g., 14C-ethyl carbamate) can track tissue distribution . Molecular docking simulations predict metabolite reactivity with DNA bases, guiding SAR-driven synthesis of less toxic derivatives .
Q. What computational approaches are available to predict the carcinogenic potential of novel Ethyl carbamate derivatives?
- Methodological Answer : QSAR (Quantitative Structure-Activity Relationship) models based on electrophilicity indices (e.g., Parr functions) predict DNA adduct formation . Density Functional Theory (DFT) calculations assess the stability of reactive intermediates (e.g., vinyl carbamate epoxide) . Integration with Tox21 high-throughput screening data improves risk prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
